

1,2-Dibromo-1-chloroethane: A Comprehensive Material Safety and Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,2-Dibromo-1-chloroethane

Cat. No.: B1216575

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the material safety data for **1,2-Dibromo-1-chloroethane** (CAS No. 598-20-9). The information is compiled and presented to meet the needs of researchers, scientists, and professionals in drug development, with a focus on quantitative data, experimental methodologies, and the toxicological pathways of this compound and its close structural analogs.

Core Safety and Physicochemical Data

1,2-Dibromo-1-chloroethane is a halogenated hydrocarbon.^[1] Due to the presence of bromine and chlorine atoms, it is a dense liquid. The following tables summarize key quantitative data for **1,2-Dibromo-1-chloroethane** and the closely related compounds 1,2-dibromoethane (EDB) and 1,2-dichloroethane, for which more extensive experimental data are available. This comparative data is essential for understanding the structure-activity relationship within this class of compounds.

Table 1: Physicochemical Properties of **1,2-Dibromo-1-chloroethane** and Related Compounds

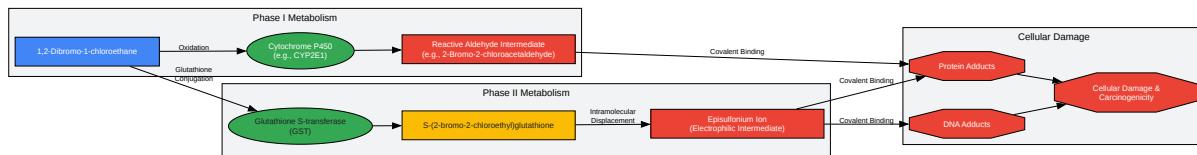

Property	1,2-Dibromo-1-chloroethane	1,2-Dibromoethane (EDB)	1,2-Dichloroethane
CAS Number	598-20-9[1]	106-93-4[2]	107-06-2
Molecular Formula	C ₂ H ₃ Br ₂ Cl[1]	C ₂ H ₄ Br ₂ [2]	C ₂ H ₄ Cl ₂
Molecular Weight (g/mol)	222.30[3]	187.86	98.96
Boiling Point (°C)	163	131-132	83.5
Melting Point (°C)	No Data Available	9-10	-35.7
Density (g/cm ³)	2.268	2.173	1.253
Vapor Pressure (mmHg @ 25°C)	No Data Available	11	65
Water Solubility	Sparingly soluble[4]	0.43 g/100 mL at 30°C	0.87 g/100 mL at 20°C
Log P (Octanol-Water Partition Coefficient)	No Data Available	1.96	1.48

Table 2: Toxicological Data for 1,2-Dibromoethane (as a proxy for **1,2-Dibromo-1-chloroethane**)

Parameter	Value	Species	Route	Reference
LD ₅₀ (Oral)	108 mg/kg	Rat	Gavage	NCI, 1978[2]
LD ₅₀ (Dermal)	300 mg/kg	Rabbit	Skin	
LC ₅₀ (Inhalation)	14.3 mg/L (4-hour)	Rat	Inhalation	
Carcinogenicity	Reasonably anticipated to be a human carcinogen	Human	NTP[5]	
Carcinogenicity	Squamous-cell carcinomas of the forestomach	Rat, Mouse	Gavage	NCI, 1978[2]
Carcinogenicity	Nasal cavity, lung, mammary gland tumors	Rat, Mouse	Inhalation	NTP, 1982[6]
Carcinogenicity	Skin papillomas and carcinomas, lung tumors	Mouse	Skin Application	Van Duuren et al., 1979[7]

Metabolic Activation and Toxicological Pathway

The toxicity of many halogenated hydrocarbons, including 1,2-dibromoethane (EDB), is largely dependent on their metabolic activation. While specific studies on the metabolic pathways of **1,2-Dibromo-1-chloroethane** are limited, the well-documented bioactivation of EDB serves as a crucial model. The primary pathways involve oxidation by cytochrome P450 enzymes and conjugation with glutathione (GSH) mediated by glutathione S-transferases (GSTs).^[8] Both pathways can lead to the formation of reactive intermediates capable of binding to cellular macromolecules, including DNA, which is thought to be a key mechanism of its carcinogenicity.
[8]

[Click to download full resolution via product page](#)

Inferred metabolic activation pathway of **1,2-Dibromo-1-chloroethane**.

Experimental Protocols

Detailed experimental protocols for the original carcinogenicity and toxicity studies on **1,2-Dibromo-1-chloroethane** and its analogs are not readily available in the public domain. However, the following section outlines representative protocols based on current OECD (Organisation for Economic Co-operation and Development) guidelines for chemical safety testing. These standardized methods are what researchers would typically follow today to assess the toxicological profile of a similar substance.

Representative Protocol for an Acute Oral Toxicity Study (based on OECD Guideline 425)

This protocol describes the Up-and-Down Procedure (UDP) for determining the acute oral toxicity of a substance.

- **Animal Selection:** Healthy, young adult nulliparous, non-pregnant female rats are typically used.^[9] The use of a single sex is considered sufficient.^[9] Animals are acclimatized to laboratory conditions for at least 5 days.^[10]
- **Housing and Feeding:** Animals are housed in individual cages with controlled temperature (22 ± 3 °C) and humidity (30-70%).^[10] Standard laboratory diet and drinking water are

provided ad libitum, except for a brief fasting period before dosing.[10]

- Dose Preparation: The test substance is typically dissolved or suspended in a suitable vehicle, with aqueous solutions being preferred.[10] If a non-aqueous vehicle is used, its toxic characteristics must be known.[10]
- Administration of Doses: The substance is administered in a single dose by gavage using a stomach tube or a suitable intubation cannula.[10] The volume administered should generally not exceed 1 mL/100g of body weight for rodents.
- Procedure:
 - A starting dose is selected based on available information, often from a series of fixed levels (e.g., 1.75, 5.5, 17.5, 55, 175, 550, 2000 mg/kg).
 - A single animal is dosed. If it survives, the next animal receives a higher dose. If it dies, the next animal receives a lower dose.
 - The interval between dosing animals is determined by the onset, duration, and severity of toxic signs, but is typically 48 hours.[9]
- Observations: Animals are observed for mortality, clinical signs of toxicity (changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity), and body weight changes for at least 14 days.[9][10]
- Pathology: A gross necropsy is performed on all animals.
- Data Analysis: The LD₅₀ is calculated using the maximum likelihood method.

Representative Protocol for a Carcinogenicity Study (based on OECD Guideline 451)

This protocol outlines a long-term study to assess the carcinogenic potential of a substance.

- Animal Selection: Rats and mice are the most commonly used species. Both sexes should be used, with at least 50 animals of each sex per dose group.

- **Housing and Feeding:** Animals are housed under controlled environmental conditions with standard diet and water available ad libitum.
- **Dose Level Selection:** At least three dose levels plus a concurrent control group are used. The highest dose should induce some toxicity but not significant mortality. The lower doses should be fractions of the high dose.
- **Administration of Substance:** The substance is administered daily for a major portion of the animals' lifespan (typically 24 months for rats and 18-24 months for mice). Administration can be via the diet, drinking water, gavage, or inhalation, depending on the likely route of human exposure.
- **Observations:**
 - Animals are observed daily for clinical signs of toxicity and the development of palpable masses.
 - Body weight and food/water consumption are recorded regularly.
 - Hematology and clinical chemistry parameters are assessed at multiple time points.
- **Pathology:** A full necropsy is performed on all animals at the end of the study or when found moribund. All organs and tissues are examined macroscopically and microscopically for evidence of neoplasia.
- **Data Analysis:** The incidence of tumors in the dosed groups is compared to the control group using appropriate statistical methods. The time to tumor onset is also analyzed.

Hazard Identification and Safe Handling

1,2-Dibromo-1-chloroethane and its analogs are considered hazardous chemicals. The following is a summary of key hazard information and recommended safe handling practices.

Table 3: GHS Hazard Classification for 1,2-Dibromoethane (as a proxy)

Hazard Class	Hazard Category	Hazard Statement
Acute Toxicity, Oral	Category 3	H301: Toxic if swallowed
Acute Toxicity, Dermal	Category 3	H311: Toxic in contact with skin
Acute Toxicity, Inhalation	Category 3	H331: Toxic if inhaled
Skin Corrosion/Irritation	Category 2	H315: Causes skin irritation
Serious Eye Damage/Eye Irritation	Category 2	H319: Causes serious eye irritation
Carcinogenicity	Category 1B	H350: May cause cancer
Specific Target Organ Toxicity - Single Exposure	Category 3	H335: May cause respiratory irritation

Personal Protective Equipment (PPE) and Engineering Controls

- Engineering Controls: Work with **1,2-Dibromo-1-chloroethane** should be conducted in a well-ventilated area, preferably within a chemical fume hood.
- Eye/Face Protection: Chemical safety goggles or a face shield are mandatory.
- Skin Protection: Impervious gloves (e.g., nitrile rubber) and a lab coat or other protective clothing should be worn.
- Respiratory Protection: If working outside of a fume hood or if there is a risk of inhalation, a respirator with an appropriate organic vapor cartridge is necessary.

First Aid Measures

- Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
- Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention.

- Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.
- Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Handling and Storage

- Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing vapors or mist. Use only with adequate ventilation. Wash hands thoroughly after handling.
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents and strong bases.

Accidental Release Measures

- Small Spills: Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable container for disposal.
- Large Spills: Evacuate the area. Wear appropriate PPE. Prevent the spill from entering drains or waterways. Contain the spill and collect the material for disposal.

Disposal Considerations

- Dispose of waste material in accordance with all applicable federal, state, and local regulations. This material may be considered a hazardous waste.

This guide is intended to provide comprehensive safety and technical information for **1,2-Dibromo-1-chloroethane**. It is crucial for all personnel handling this substance to be fully aware of its potential hazards and to adhere to all recommended safety procedures.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 3. 1,2-Dibromoethane: Target Organs and Levels of Evidence for TR-210 [ntp.niehs.nih.gov]
- 4. Carcinogenicity of halogenated olefinic and aliphatic hydrocarbons in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. policycommons.net [policycommons.net]
- 9. oecd.org [oecd.org]
- 10. quantics.co.uk [quantics.co.uk]
- To cite this document: BenchChem. [1,2-Dibromo-1-chloroethane: A Comprehensive Material Safety and Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1216575#1-2-dibromo-1-chloroethane-material-safety-data-sheet>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com